molecular formula C14H12FNO4 B1201886 7-Hydroxyflumequine CAS No. 61293-22-9

7-Hydroxyflumequine

货号: B1201886
CAS 编号: 61293-22-9
分子量: 277.25 g/mol
InChI 键: JTYQHEUSQWIRBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxyflumequine is a metabolite of flumequine, a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone class. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is characterized by its quinoline carboxylic acid structure, which includes a hydroxyl group at the seventh position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyflumequine typically involves the hydroxylation of flumequine. This process can be achieved through microbial transformation or chemical synthesis. In microbial transformation, cultures of microorganisms such as Cunninghamella elegans are used to hydroxylate flumequine, resulting in the formation of this compound . Chemical synthesis involves the use of specific reagents and conditions to introduce the hydroxyl group at the desired position on the quinoline ring.

Industrial Production Methods: Industrial production of this compound involves large-scale microbial fermentation processes. These processes are optimized to achieve high yields and purity of the compound. The fermentation broth is then subjected to extraction and purification steps to isolate this compound.

化学反应分析

Types of Reactions: 7-Hydroxyflumequine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 7-oxoflumequine and various substituted derivatives of this compound.

科学研究应用

Pharmacological Applications

Antimicrobial Activity
7-Hydroxyflumequine exhibits antimicrobial properties, particularly against Gram-negative bacteria. Studies have shown that it retains approximately one-eighth of the antimicrobial activity of its parent compound, flumequine. Despite this lower potency, this compound is excreted in urine at higher concentrations than flumequine, contributing significantly to the overall antimicrobial effect in urinary tract infections .

Clinical Studies
Clinical research has demonstrated the pharmacokinetics of this compound in humans. Following oral administration of flumequine, plasma and urine levels of this compound were consistently higher than those of flumequine itself, indicating its role as an active metabolite in therapeutic settings .

Table 1: Pharmacokinetic Data of Flumequine and this compound

Dosage (mg) Plasma Concentration (µg/mL) Urine Concentration (µg/mL)
400VariesVaries
800VariesVaries
1200VariesVaries

Environmental Applications

Detection and Analysis
The detection of this compound in environmental samples is crucial for understanding its ecological impact. A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to analyze both flumequine and its metabolite in water and sediment samples. This method allows for sensitive detection at low concentrations, which is essential for risk assessment regarding antibiotic residues in the environment .

Environmental Behavior Studies
Research into the degradation kinetics and environmental behavior of this compound is ongoing. Understanding how this compound behaves in different environmental matrices can inform risk assessments related to antibiotic contamination in aquatic ecosystems .

Toxicological Studies

Safety Assessments
Toxicological studies have evaluated the effects of flumequine and its metabolite on various biological systems. For instance, studies on beagle dogs indicated that while flumequine had no significant inducing or inhibitory effects on hepatic enzymes, the liver was identified as a target organ for toxicity at high doses .

Case Study: Hepatotoxicity
In a study involving beagle dogs administered varying doses of flumequine, histopathological examinations revealed degenerative changes in liver tissues at higher doses. The findings underscored the need for careful monitoring of flumequine and its metabolites in clinical settings to prevent potential hepatotoxicity .

Regulatory Implications

Food Safety
The presence of flumequine and its metabolites like this compound in food products has raised concerns regarding food safety. Regulatory agencies are tasked with assessing the risks associated with antibiotic residues in food sources, necessitating comprehensive studies on these compounds .

作用机制

7-Hydroxyflumequine, like its parent compound flumequine, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death .

相似化合物的比较

    Flumequine: The parent compound, used as an antibiotic in veterinary medicine.

    Nalidixic Acid: Another quinolone antibiotic, used primarily for urinary tract infections.

    Ciprofloxacin: A more advanced fluoroquinolone with broader antibacterial activity.

Uniqueness: 7-Hydroxyflumequine is unique due to its specific hydroxylation at the seventh position, which differentiates it from other quinolone antibiotics. This structural modification can influence its pharmacokinetics and biological activity.

生物活性

7-Hydroxyflumequine is a significant metabolite of flumequine, a synthetic antibacterial agent belonging to the fluoroquinolone class. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the existing literature on the biological activity of this compound, including its pharmacokinetics, antimicrobial efficacy, and potential adverse effects.

Pharmacokinetics

This compound is primarily formed through the hepatic metabolism of flumequine. Studies have shown that after administration of flumequine, this compound is rapidly excreted in urine, often at levels significantly higher than those of flumequine itself. For instance, one study reported that urine levels of this compound were typically 2 to 3 times higher than those of flumequine, indicating a substantial contribution to the overall antimicrobial activity of the drug despite its lower potency .

The elimination half-life of this compound is approximately 6 hours, similar to that of flumequine. This pharmacokinetic profile suggests that while this compound may not exhibit the same level of antibacterial activity as its parent compound, it plays a critical role in maintaining effective drug levels in systemic circulation and urine .

Antimicrobial Activity

While this compound exhibits markedly less antibacterial activity compared to flumequine—approximately one-eighth of its potency—it still contributes significantly to the drug's overall efficacy against various pathogens. Research indicates that both compounds are effective against Gram-negative bacteria, particularly in treating urinary tract infections . The mechanism of action for both compounds involves the inhibition of bacterial DNA gyrase, which is essential for DNA replication and transcription .

Comparative Antimicrobial Efficacy

CompoundAntimicrobial Activity (Relative to Flumequine)
Flumequine1 (reference)
This compound~0.125

Case Studies and Research Findings

Several studies have documented the clinical implications and biological activities associated with this compound:

  • Plasma and Urine Concentration Study : A study assessing plasma and urine concentrations following single and multiple doses of flumequine showed that while plasma levels were maintained for several hours post-administration, urine concentrations of this compound were consistently higher than those of flumequine. This finding underscores the metabolite's role in contributing to antimicrobial activity in urinary infections .
  • Toxicological Assessment : The safety profile of this compound has been evaluated in animal models. Findings indicated that while high doses of flumequine could lead to hepatotoxicity, lower doses did not show significant adverse effects. The NOEL (No Observed Effect Level) for hepatotoxic lesions was determined to be 25 mg/kg bw per day in male mice .
  • Environmental Impact : Research has also focused on the environmental persistence and degradation pathways of flumequine and its metabolites, including this compound. These studies are vital for understanding the ecological implications of antibiotic residues in water systems .

属性

IUPAC Name

7-fluoro-10-hydroxy-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4/c1-6-2-11(17)8-3-7(15)4-9-12(8)16(6)5-10(13(9)18)14(19)20/h3-6,11,17H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYQHEUSQWIRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC(=CC3=C2N1C=C(C3=O)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976779
Record name 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61293-22-9
Record name 7-Hydroxyflumequine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061293229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyflumequine
Reactant of Route 2
7-Hydroxyflumequine
Reactant of Route 3
7-Hydroxyflumequine
Reactant of Route 4
7-Hydroxyflumequine
Reactant of Route 5
7-Hydroxyflumequine
Reactant of Route 6
7-Hydroxyflumequine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。